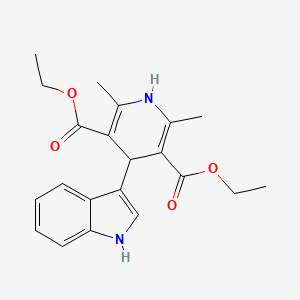

diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, makes it a useful heterocyclic compound .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers . Various methods of synthesis have been investigated due to the importance of this significant ring system .Molecular Structure Analysis

Indoles are known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis

Physically, indoles are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Applications De Recherche Scientifique

Cardiovascular Research

DHP derivatives, such as those related to the compound of interest, have been explored for their cardiovascular effects. Studies on compounds like diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydroypridine-3,5-dicarboxylate have demonstrated vasodilatory properties in the Langendorff assay, suggesting potential utility as antihypertensive or antianginal agents. The structural deviations in these compounds, including the planarity of the dihydropyridine ring and the orientation of ester groups, may influence their biological activity, offering insights into the design of new cardiovascular drugs (McKenna et al., 1988).

Antimicrobial and Antiviral Activity

Derivatives of 1,4-dihydropyridines have also been explored for their antimicrobial properties. The synthesis and structural elucidation of compounds like diethyl 5,5'-bis(2,5-dimethylpyrrol-1-ylaminocarbonylmethoxy)-2,2'-dimethyl-1,1'-(ethane-1,2-diyl)di(1H-indole)-3,3'-dicarboxylate reveal chemoselectivity towards nucleophilic attack and potential for antimicrobial activity. Such research underscores the broader potential of DHP derivatives in combating microbial infections (Gadaginamath & Shyadligeri, 2000).

Anticancer Research

Furthermore, the exploration of 1,4-dihydropyridine derivatives in cancer research has highlighted their potential in inducing apoptosis in cancer cells. Studies on synthetic diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates have investigated their structure-cytotoxicity relationships, demonstrating that small structural modifications can significantly affect their anticancer activities. This line of research indicates the potential of DHP derivatives as chemotherapeutic agents (Ahn et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-5-26-20(24)17-12(3)23-13(4)18(21(25)27-6-2)19(17)15-11-22-16-10-8-7-9-14(15)16/h7-11,19,22-23H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQOEBUOOOLHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CNC3=CC=CC=C32)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2815642.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dichlorobenzamide](/img/structure/B2815644.png)

![2-Chloro-N-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-yl]propanamide](/img/structure/B2815645.png)

![N-(3-chloro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2815650.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2815651.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2815654.png)

![rac-(1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B2815655.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide](/img/no-structure.png)

![N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2815664.png)